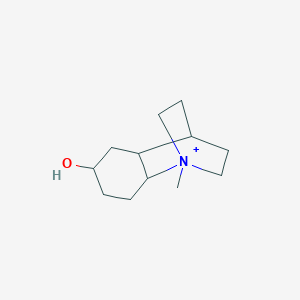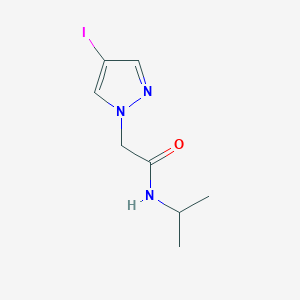
6-Hydroxy-1-methyldecahydro-1,4-ethanoquinolinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-1-methyldecahydro-1,4-ethanoquinolinium is a complex organic compound with a unique structure that includes a quinolinium core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-1-methyldecahydro-1,4-ethanoquinolinium typically involves multiple steps. One common method includes the reaction of aniline derivatives with malonic acid equivalents under specific conditions . Another approach involves the reaction of anthranilic acid derivatives . These methods often require the use of catalysts and specific reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve scalable and efficient methodologies. These methods are designed to produce high yields of the compound while maintaining purity. Techniques such as flow chemistry and metal-catalyzed reactions are often employed .
化学反応の分析
Types of Reactions: 6-Hydroxy-1-methyldecahydro-1,4-ethanoquinolinium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents under controlled temperatures .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield quinone derivatives, while reduction reactions may produce hydroquinone derivatives .
科学的研究の応用
6-Hydroxy-1-methyldecahydro-1,4-ethanoquinolinium has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential anticancer properties . In medicine, it is explored for its potential use in drug development due to its unique structure and reactivity . Additionally, it has applications in the industrial sector, particularly in the synthesis of pharmaceuticals and other fine chemicals .
作用機序
The mechanism of action of 6-Hydroxy-1-methyldecahydro-1,4-ethanoquinolinium involves its interaction with specific molecular targets. These interactions often involve the inhibition or activation of certain enzymes or receptors. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction .
類似化合物との比較
Similar Compounds: Similar compounds to 6-Hydroxy-1-methyldecahydro-1,4-ethanoquinolinium include 6-hydroxyquinoline derivatives and 4-hydroxy-2-quinolones . These compounds share structural similarities and exhibit comparable reactivity.
Uniqueness: What sets this compound apart is its unique quinolinium core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and chemical intermediates .
特性
分子式 |
C12H22NO+ |
|---|---|
分子量 |
196.31 g/mol |
IUPAC名 |
1-methyl-1-azoniatricyclo[6.2.2.02,7]dodecan-5-ol |
InChI |
InChI=1S/C12H22NO/c1-13-6-4-9(5-7-13)11-8-10(14)2-3-12(11)13/h9-12,14H,2-8H2,1H3/q+1 |
InChIキー |
IHNCXGJYZVYTBQ-UHFFFAOYSA-N |
正規SMILES |
C[N+]12CCC(CC1)C3C2CCC(C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-3-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B14945787.png)
![Ethyl 4-{2,5-dioxo-3-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B14945793.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methanone](/img/structure/B14945807.png)


![2,4-dichloro-N-{3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B14945823.png)
![2-[(2-bromophenyl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B14945825.png)

![[1,3,5]Triazine-2,4-diamine, N,N,N',N'-tetramethyl-6-(4-phenyl-[1,2,3]triazol-1-yl)-](/img/structure/B14945837.png)

![3-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)propan-1-one](/img/structure/B14945848.png)
![N~3~-[(4-Methylphenyl)sulfonyl]-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]-beta-alaninamide](/img/structure/B14945850.png)
![1-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-5-fluoro-2-methylphenyl]propan-1-one](/img/structure/B14945852.png)
![2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B14945859.png)
